(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hcl
Description
¹H and ¹³C Nuclear Magnetic Resonance (NMR)
The aromatic region in the ¹H NMR spectrum is expected to display a doublet of doublets for the fluorine-coupled proton at the para position (C6) of the phenyl ring, integrating to one hydrogen. The methyl group at C2 appears as a singlet (~2.3 ppm), while the propane backbone’s methylene (C2) and methine (C1) protons resonate as a multiplet (1.5–1.7 ppm) and a quartet (3.2–3.5 ppm), respectively. The ammonium proton (NH₂⁺) may appear as a broad signal near 8.0 ppm due to exchange broadening.
In the ¹³C NMR spectrum, the quaternary carbon bearing fluorine (C5) is anticipated at ~162 ppm (d, J = 245 Hz), while the methyl group (C2) resonates near 21 ppm. The methine carbon (C1) adjacent to the amine is observed at ~52 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key FT-IR absorptions include:
- N–H stretch : Broad band at 3000–2500 cm⁻¹ (protonated amine).
- C–F vibration : Strong peak at 1220–1150 cm⁻¹.
- Aromatic C=C stretches : Peaks at 1600–1450 cm⁻¹.
| Functional Group | Absorption Range (cm⁻¹) | Assignment |
|---|---|---|
| N–H (ammonium) | 3000–2500 | Stretching |
| C–F | 1220–1150 | Bending |
| C=C (aromatic) | 1600–1450 | Stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry reveals a molecular ion peak at m/z 204 ([M]⁺), consistent with the molecular weight of 203.68 g/mol. Fragmentation pathways include:
- Loss of HCl (36.46 Da), yielding a fragment at m/z 167.22 .
- Cleavage of the propane-amine bond, producing ions at m/z 123 (C₈H₈F⁺) and m/z 81 (C₃H₇N⁺).
Comparative Conformational Analysis With Non-chiral Analogues
The S configuration imposes distinct conformational preferences compared to non-chiral analogues. For instance, the racemic mixture of 1-(5-fluoro-2-methylphenyl)propan-1-amine exhibits free rotation around the C1–C2 bond, leading to multiple conformers. In contrast, the S enantiomer’s chiral center restricts rotation, stabilizing a gauche conformation where the methylphenyl group and amine moiety occupy staggered positions. This conformational rigidity enhances diastereomeric differentiation in chiral environments, such as enzyme-binding pockets.
Computational Modeling of Stereoelectronic Properties (DFT Calculations)
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic structure:
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 5.2 eV |
| Dipole moment | 3.8 Debye |
| NBO charge (amine N) | +0.32 |
The S configuration induces an asymmetric electron density distribution, with the fluorine atom exerting an electron-withdrawing effect on the aromatic ring. This polarizes the molecule, increasing its solubility in polar solvents (LogP = 2.97). The protonated amine’s electrostatic potential map shows a localized positive charge, facilitating ionic interactions with biological targets.
Properties
Molecular Formula |
C10H15ClFN |
|---|---|
Molecular Weight |
203.68 g/mol |
IUPAC Name |
(1S)-1-(5-fluoro-2-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14FN.ClH/c1-3-10(12)9-6-8(11)5-4-7(9)2;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
BTLLEECEZCPIST-PPHPATTJSA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC(=C1)F)C)N.Cl |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution and Nitrile Intermediates
One efficient method involves the reaction of substituted benzyl halides with isobutyronitrile under basic conditions, followed by hydrolysis and reduction steps. This method avoids toxic reagents like sodium cyanide and offers improved yields (~50%) compared to traditional routes (~15%).
| Step | Reaction Description | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Formation of 2-methyl-1-(5-fluoro-2-methylphenyl)-2-butyronitrile | React substituted benzyl chloride (e.g., 5-fluoro-2-methylbenzyl chloride) with isobutyronitrile in THF at -78°C to 0°C using LDA (lithium diisopropylamide) as base | High yield (~98%) after purification by column chromatography; avoids cyanide salts |
| 2 | Hydrolysis of nitrile to corresponding 2-methyl-1-(5-fluoro-2-methylphenyl)-2-butyric acid | Base-catalyzed hydrolysis at 80°C–220°C in suitable solvent | Efficient conversion to acid intermediate |
| 3 | Reduction of acid or derivative to amine | Typically catalytic hydrogenation or other reductive amination methods | Produces chiral amine intermediate |
| 4 | Formation of hydrochloride salt | Reaction with HCl in appropriate solvent | Stabilizes product for isolation |
This synthetic strategy is scalable and suitable for industrial production due to operational simplicity and avoidance of highly toxic reagents.
Alternative Synthetic Routes
Other methods include:
- Starting from 5-fluoro-2-methylbenzaldehyde, performing reductive amination with appropriate chiral amines or ammonia sources
- Use of Mitsunobu reaction for functional group transformations on phenolic intermediates, followed by amide coupling and deprotection steps to build complex derivatives related to the target amine
- The nucleophilic substitution route with isobutyronitrile is noted for its improved yield and safer reagents compared to older cyanide-based methods.
- Structure-activity relationship (SAR) studies emphasize the importance of stereochemistry at the chiral center for biological activity, reinforcing the need for enantioselective synthesis.
- Industrial synthesis benefits from continuous flow and automated reactors to improve scalability and reproducibility, especially when chiral catalysts are employed.
- Avoidance of toxic reagents and operational simplicity are key drivers in selecting preparation methods for this compound.
The preparation of (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is well-established through several synthetic routes, with the most efficient involving nucleophilic substitution of benzyl halides with isobutyronitrile followed by hydrolysis and reduction. Enantioselective synthesis is achieved via chiral catalysts or resolution techniques to ensure the (S)-configuration. These methods balance yield, safety, and scalability, making them suitable for both laboratory research and industrial production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Neurotransmitter Interaction
Research indicates that (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride interacts with various neurotransmitter systems. It has shown potential in modulating serotonin and dopamine pathways, which are crucial for treating mood disorders and neurodegenerative diseases. Studies have reported increased serotonin receptor activity, suggesting applications in managing conditions such as depression and anxiety .
Antibacterial Properties
The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated a Minimum Inhibitory Concentration (MIC) of 75 µg/mL against Bacillus subtilis and less than 125 µg/mL against Escherichia coli, indicating its potential as an antimicrobial agent .
Case Studies
Several case studies highlight the relevance of (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride in pharmacological research:
1. Serotonin Receptor Modulation : A study demonstrated that derivatives of this compound significantly increased serotonin receptor activity, suggesting potential applications in treating mood disorders.
2. Dopaminergic Activity : Another investigation showed promise in modulating dopaminergic pathways, indicating its potential use in managing conditions like Parkinson's disease .
3. Antibacterial Efficacy : Research into related fluorinated compounds has revealed their effective antibacterial properties, further supporting the application of (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride in antibiotic development .
Mechanism of Action
The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Enantiomeric Comparison: (R)- vs. (S)-Enantiomers
The (R)-enantiomer of 1-(5-fluoro-2-methylphenyl)propan-1-amine HCl shares identical molecular weight (203.69 g/mol) and formula (C₁₀H₁₃ClF₂N) with the (S)-form. Enantiomeric pairs typically exhibit identical melting points and solubility in achiral environments but differ in optical rotation and receptor binding. For example, in , enantiomers of N-alkyl-p-tolylpropan-2-amine HCl derivatives showed nearly identical melting points (203–209°C), suggesting similar crystalline stability for the (S)- and (R)-forms of the target compound .
Positional Isomers: Fluorine and Methyl Substitution
1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl (CAS 1803588-71-7) :
This positional isomer features a fluorine atom at the para position of the phenyl ring and a methyl group on the propanamine chain. Its molecular weight (203.69 g/mol) matches the target compound, but the altered substituent positions may affect lipophilicity and receptor affinity. For instance, para-substituted fluorophenyl groups often exhibit higher metabolic stability compared to ortho-substituted derivatives .- S(+)-N-Ethyl-1-(p-tolyl)propan-2-amine HCl (4S): With a p-tolyl (methyl-substituted phenyl) group and an ethylamine side chain, this compound (melting point 203–204°C) demonstrates how alkylation and aromatic substitution influence physicochemical properties.
Heterocyclic Analogues: Indole and Furan Derivatives
- 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine (5F-AMT): This indole-based analogue (CAS 712-08-3, molecular weight 192.23 g/mol) replaces the benzene ring with an indole system. The indole moiety enhances serotonin receptor affinity, as seen in psychoactive substances, whereas the target compound’s phenyl group may favor dopamine or norepinephrine transporter interactions .
(S)-1-(5-Methylfuran-2-yl)propan-1-amine :
The furan ring introduces an oxygen heteroatom, increasing polarity and reducing lipid solubility compared to the target compound. This structural difference could alter blood-brain barrier permeability and metabolic pathways .
Functional Group Variations: Methoxy vs. Fluoro Substitution
- (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl (CAS 2061996-57-2) :
Methoxy groups are electron-donating, increasing the aromatic ring’s electron density. This contrasts with the electron-withdrawing fluoro group in the target compound, which may reduce π-π stacking interactions but enhance stability against oxidative metabolism .
Physicochemical and Pharmacokinetic Trends
Melting Points and Stability
Compounds with similar backbones, such as those in , exhibit melting points between 203–209°C, suggesting that the target compound’s HCl salt likely falls within this range. Higher melting points correlate with crystalline stability, advantageous for formulation .
Solubility and Lipophilicity
However, heterocyclic derivatives like 5F-AMT may exhibit lower solubility due to planar aromatic systems .
Pharmacological Implications
- Duloxetine HCl (CAS 136434-34-9): Although structurally distinct (naphthalene and thiophene substituents), Duloxetine’s propan-1-amine backbone highlights the importance of stereochemistry in serotonin-norepinephrine reuptake inhibition. The (S)-configuration in the target compound may similarly dictate transporter selectivity .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine HCl | 203.69* | 5-Fluoro, 2-methylphenyl | Not reported | Chiral S-configuration |
| (R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine HCl | 203.69 | 5-Fluoro, 2-methylphenyl | Not reported | Chiral R-configuration |
| 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl | 203.69 | 4-Fluorophenyl, 2-methyl | Not reported | Positional isomer |
| S(+)-N-Ethyl-1-(p-tolyl)propan-2-amine HCl | ~280 | p-Tolyl, N-ethyl | 203–204 | Alkylamine side chain |
| 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine | 192.23 | 5-Fluoroindole | Not reported | Serotonin receptor affinity |
*Estimated based on (R)-enantiomer data .
Biological Activity
(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride, also known as a chiral amine compound, is notable for its significant biological activity, primarily attributed to its interaction with neurotransmitter systems. This article explores the compound's molecular characteristics, biological mechanisms, and potential therapeutic applications.
Molecular Characteristics
- Chemical Structure :
- Molecular Formula: C11H15ClF
- Molecular Weight: 203.68 g/mol
- The compound features a propan-1-amine structure with a fluorinated aromatic ring, enhancing its binding affinity to various receptors.
The biological activity of (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is largely mediated through its interactions with neurotransmitter systems. The presence of the fluorine atom in its structure significantly enhances its binding affinity to specific receptors, which may modulate neurotransmitter levels and influence neurological processes.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions.
- Receptor Binding : Increased binding affinity due to fluorination allows for more effective modulation of receptor activity compared to non-fluorinated analogs.
Biological Activity Overview
The compound has shown promise in various pharmacological contexts, particularly concerning neurological disorders. Below is a summary of its biological activities based on recent studies:
| Activity | Description |
|---|---|
| Neurotransmitter Interaction | Modulates serotonin and dopamine levels, potentially impacting mood disorders. |
| Receptor Affinity | Enhanced binding to serotonin transporters (SERT), which may lead to therapeutic effects in depression. |
| Potential for Drug Development | Investigated as a candidate for treating conditions like anxiety and depression due to its receptor interactions. |
Case Studies and Research Findings
-
Neuropharmacological Studies :
- Research indicates that (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride exhibits significant activity in modulating serotonin levels, which is crucial for mood regulation. Studies have demonstrated a correlation between the compound's receptor binding capabilities and its efficacy in preclinical models of depression .
- Toxicological Assessments :
- Comparative Analysis with Similar Compounds :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
